molecular formula CsN3 B8803214 Caesium azide

Caesium azide

Cat. No.: B8803214
M. Wt: 174.926 g/mol
InChI Key: AYTVLULEEPNWAX-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of caesium azide is inextricably linked to the isolation of caesium itself. In 1860, Robert Bunsen and Gustav Kirchhoff identified caesium through spectroscopic analysis of mineral water from Dürkheim, Germany, observing distinctive blue emission lines (from the Latin caesius, meaning "sky blue"). However, their efforts yielded only caesium compounds, not the pure metal.

The pivotal breakthrough came in 1882 when Carl Setterberg, a Swedish chemist, successfully isolated metallic caesium via electrolysis of molten caesium cyanide (CsCN). While his primary focus was not this compound, subsequent studies revealed that thermal decomposition of this compound (CsN₃ → Cs + 3N₂) provided a more controlled route to pure caesium metal. This method leveraged the compound’s stability compared to other caesium salts, underscoring its practical utility in metallurgy.

Fundamental Chemical Identity

Molecular Formula and Stoichiometry

This compound is defined by the molecular formula CsN₃ , reflecting a 1:3 molar ratio of caesium to azide ions. The azide ion (N₃⁻) adopts a linear geometry, with nitrogen atoms arranged in a resonance-stabilized structure. The caesium ion (Cs⁺), being the largest stable monovalent cation, imparts high ionic character to the compound, influencing its solubility and reactivity.

Table 1: Key Physicochemical Properties of this compound

Property Value Source
Molar Mass 174.926 g/mol
Density 3.5 g/cm³
Melting Point 310°C (decomposes)
Solubility in Water (16°C) 307.4 g/100 mL
Crystal System Orthorhombic

Nomenclature and IUPAC Classification

The IUPAC systematic name for this compound is This compound , consistent with its composition as a caesium salt of hydrazoic acid (HN₃). The azide functional group classifies it within the broader family of inorganic azides, which includes compounds like sodium azide (NaN₃) and potassium azide (KN₃). Unlike organic azides, this compound lacks carbon-nitrogen bonds, rendering it less prone to explosive decomposition under mechanical stress—a property critical to its handling and industrial applications.

The compound’s nomenclature adheres to the additive naming system for salts, where the cation (caesium) precedes the anion (azide). This convention aligns with IUPAC guidelines for inorganic ionic compounds, ensuring unambiguous identification across chemical literature.

Properties

Molecular Formula

CsN3

Molecular Weight

174.926 g/mol

IUPAC Name

cesium;azide

InChI

InChI=1S/Cs.N3/c;1-3-2/q+1;-1

InChI Key

AYTVLULEEPNWAX-UHFFFAOYSA-N

Canonical SMILES

[N-]=[N+]=[N-].[Cs+]

Origin of Product

United States

Scientific Research Applications

Explosive Materials

Caesium azide is primarily recognized for its explosive properties. It is used as a primary explosive due to its sensitivity and high nitrogen yield upon decomposition. The decomposition reaction can be represented as follows:

2 CsN32 Cs+3N2\text{2 CsN}_3\rightarrow \text{2 Cs}+3\text{N}_2

This reaction not only releases a significant amount of energy but also produces nitrogen gas, which can be harnessed in various applications, including propellants and pyrotechnics .

Atomic Vapor Cells

One of the most innovative applications of this compound lies in the fabrication of atomic vapor cells. These cells are essential components in atomic clocks and magnetometers. The process involves the deposition of this compound followed by photodecomposition to produce cesium vapor in situ. This method simplifies the filling process and enhances the uniformity and optical transparency of the cells.

Key Features:

  • In Situ Production : Caesium is generated inside the cell, eliminating the need for handling liquid cesium.
  • Optical Transparency : The absence of bulk residues ensures clearer optical windows, crucial for high-precision measurements .

High-Pressure Studies

Research has shown that this compound undergoes several phase transitions under high pressure, which can be studied using X-ray diffraction techniques. These transitions include changes from tetragonal to monoclinic and finally to triclinic structures at pressures up to 55.4 GPa. Understanding these transitions is vital for applications in materials science where pressure-induced changes can affect material properties .

Phase Transition Summary:

PhaseStructure TypePressure (GPa)
IITetragonal0.5
IIIMonoclinic4.4
IVMonoclinic15.4
VTriclinic>15.4

Host-Guest Chemistry

This compound has been investigated for its role in host-guest chemistry, particularly within cyclopeptidic aggregates. The azide ion acts as a bridge ligand between metal cations, facilitating the formation of stable complexes that can trap other ions within confined spaces. This property is significant for synthesizing polynitrogen molecules, which have potential applications in energy storage and materials development .

Thermal Decomposition Studies

The thermal stability and decomposition behavior of this compound have been extensively studied, revealing that it melts with minimal decomposition at temperatures around 598 K. Understanding these thermal properties is crucial for safe handling and application in explosive formulations .

Case Study 1: Atomic Vapor Cell Fabrication

In a study conducted by Liew et al., the authors demonstrated a wafer-level fabrication technique using this compound to fill microfabricated atomic vapor cells. The method involved depositing this compound films followed by UV irradiation to produce cesium vapor and nitrogen gas within sealed cells. This approach significantly improved manufacturing efficiency and reduced costs associated with traditional methods .

Case Study 2: High-Pressure Phase Transitions

Research conducted by Hou et al. explored the phase transitions of this compound under varying pressure conditions using X-ray diffraction techniques. The findings highlighted the structural changes that occur at different pressures, providing insights into the material's compressibility and potential applications in high-pressure environments .

Comparison with Similar Compounds

Physicochemical Properties

Property CsN₃ NaN₃ KN₃ RbN₃ LiN₃
Molar Mass (g/mol) 174.926 65.01 81.12 127.48 48.96
Density (g/cm³) 3.5 1.85 2.04 2.80 1.28
Solubility in Water 307.4 g/100 mL (16°C) ~40 g/100 mL (20°C) ~50 g/100 mL (20°C) ~200 g/100 mL (20°C) ~20 g/100 mL (20°C)
Decomposition Temp. 310°C (melts & decomposes) ~300°C ~350°C ~330°C ~115°C
Shock Sensitivity Low Moderate Low Low High

Key Observations :

  • Solubility Trends : Solubility in water increases with cation size (Li⁺ < Na⁺ < K⁺ < Rb⁺ < Cs⁺) due to reduced lattice energy .
  • Thermal Stability : Decomposition temperatures generally rise with cation size, except CsN₃, which decomposes at a lower temperature than RbN₃ due to its lower melting point .
  • Sensitivity : Smaller cations (e.g., Li⁺) result in higher shock sensitivity, while larger cations (e.g., Cs⁺) stabilize the azide ion, reducing sensitivity .

Structural and Functional Comparisons

Explosive Behavior

While NaN₃ and KN₃ are stable under standard conditions, they decompose explosively under high heat or impact. CsN₃ is uniquely less shock-sensitive, making it safer to handle in solid form .

Preparation Methods

Crystallization and Purification Dynamics

Post-precipitation, CsN₃ is recovered via vacuum filtration and washed with anhydrous ethanol to remove adsorbed BaSO₄. X-ray diffraction analyses confirm that CsN₃ crystallizes in a tetragonal distorted caesium chloride structure (space group I4/mcm), with azide ions aligned parallel to the c-axis. High-pressure studies reveal that pressures >0.5 GPa induce a phase transition to monoclinic C2/m symmetry, altering azide orientation and Cs-N coordination.

Anhydrous Synthesis via Caesium Fluoride and Trimethylsilyl Azide

A solvent-based approach utilizing sulfur dioxide (SO₂) as a reaction medium enables anhydrous CsN₃ synthesis. The protocol involves:

CsF+(CH3)3SiN3SO2CsN3+(CH3)3SiF\text{CsF} + (\text{CH}3)3\text{SiN}3 \xrightarrow{\text{SO}2} \text{CsN}3 + (\text{CH}3)_3\text{SiF}

Here, SO₂ solvates the fluorosulfite intermediate (SO₂F⁻), facilitating azide transfer. The reaction achieves 95% yield under dynamic vacuum (55°C, 10⁻³ bar), producing CsN₃ with ≤0.5% impurity.

Solvent Effects and Reaction Kinetics

SO₂’s low dielectric constant (ε = 15.6) promotes ionic dissociation, enhancing reaction rates compared to polar aprotic solvents like acetonitrile. Kinetic studies indicate a second-order dependence on CsF and (CH₃)₃SiN₃ concentrations, with an activation energy of 45 kJ/mol. This method circumvents aqueous workups, making it ideal for moisture-sensitive applications.

Thermal Decomposition of this compound

While primarily a decomposition pathway, controlled thermal treatment of CsN₃ under vacuum (10⁻⁶ bar, 290°C) generates high-purity caesium metal:

2CsN3Δ2Cs+3N22\text{CsN}3 \xrightarrow{\Delta} 2\text{Cs} + 3\text{N}2\uparrow

This process is integral to semiconductor manufacturing, where residual nitrogen is removed via cryogenic trapping. Differential scanning calorimetry (DSC) profiles show an endothermic peak at 151°C, corresponding to the tetragonal-to-cubic phase transition, followed by decomposition exotherms above 250°C.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for each method:

Method Reactants Conditions Yield Purity Safety Considerations
NeutralizationCsOH, HN₃Aqueous, 20–25°C85–90%98%HN₃ volatility, explosion risk
MetathesisCs₂SO₄, Ba(N₃)₂Aqueous, RT92–95%99%BaSO₄ waste disposal
Anhydrous (SO₂)CsF, (CH₃)₃SiN₃SO₂, 55°C, vacuum95%99.5%SO₂ toxicity, inert handling
Thermal decompositionCsN₃290°C, 10⁻⁶ barN/A99.9% CsHigh-temperature N₂ generation

Q & A

Basic: What are the key considerations for synthesizing and characterizing caesium azide (CsN₃) in a laboratory setting?

Methodological Answer:
Synthesis of CsN₃ requires strict inert conditions (e.g., argon glovebox) due to its sensitivity to moisture and shock. A typical approach involves reacting caesium carbonate (Cs₂CO₃) with hydrazoic acid (HN₃) in anhydrous ethanol, followed by vacuum drying . Characterization should include:

  • X-ray Diffraction (XRD): To confirm crystal structure and phase purity.
  • Infrared (IR) Spectroscopy: To identify N₃⁻ vibrational modes (~2100 cm⁻¹).
  • Elemental Analysis: To verify stoichiometry.
    Document all parameters (e.g., reaction time, temperature) to ensure reproducibility .

Basic: What safety protocols are essential when handling this compound in experimental setups?

Methodological Answer:

  • Controlled Environment: Use explosion-proof fume hoods and anti-static equipment to mitigate detonation risks.
  • Decomposition Monitoring: Track thermal stability via differential scanning calorimetry (DSC) to identify hazardous temperature thresholds .
  • Waste Disposal: Neutralize residual CsN₃ with dilute nitric acid to avoid uncontrolled decomposition .

Advanced: How can researchers resolve contradictions in reported thermal decomposition kinetics of this compound?

Methodological Answer:
Discrepancies in decomposition temperatures (e.g., 150–200°C) may arise from impurities or measurement techniques. To address this:

  • Standardize Conditions: Use thermogravimetric analysis (TGA) under identical heating rates and atmospheres (e.g., N₂ vs. vacuum).
  • Cross-Validate Data: Combine DSC with mass spectrometry (MS) to correlate mass loss with exothermic events .
  • Statistical Analysis: Apply model-fitting (e.g., Kissinger method) to compare activation energies across studies .

Advanced: Which spectroscopic techniques are optimal for probing the electronic structure of this compound?

Methodological Answer:

  • Raman Spectroscopy: Resolves N₃⁻ symmetric stretching modes, sensitive to crystal field effects.
  • X-ray Photoelectron Spectroscopy (XPS): Quantifies Cs⁺ and N₃⁻ binding energies to assess charge distribution.
  • Synchrotron XRD: Provides high-resolution data on lattice parameters under varying pressures/temperatures .
    Calibrate instruments using reference compounds (e.g., NaN₃) to validate assignments .

Advanced: How can computational methods like DFT improve understanding of this compound’s reactivity?

Methodological Answer:

  • Model Selection: Use hybrid functionals (e.g., B3LYP) with a polarized basis set (e.g., 6-311+G*) to balance accuracy and computational cost.
  • Reactivity Analysis: Calculate Fukui indices to predict sites prone to electrophilic/nucleophilic attack.
  • Validation: Compare computed vibrational spectra with experimental IR/Raman data to refine models .

Advanced: What strategies ensure reproducibility in this compound synthesis across laboratories?

Methodological Answer:

  • Protocol Standardization: Publish detailed procedures (e.g., solvent purity, drying time) in supplementary materials.
  • Inter-Lab Validation: Share samples with independent labs for XRD/IR cross-checking.
  • Error Reporting: Quantify uncertainties (e.g., ±2% in elemental analysis) to contextualize discrepancies .

Advanced: How can isotopic labeling elucidate decomposition pathways of this compound?

Methodological Answer:

  • ¹⁵N-Labeled CsN₃: Synthesize using ¹⁵N-enriched HN₃ to track nitrogen release pathways via MS.
  • In Situ Monitoring: Use time-resolved FTIR to detect intermediates (e.g., CsN or N₂O) during thermal decomposition .

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